6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound featuring a bromine atom attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 6-bromo-2,3-dihydro-1H-indene-5-methanol.
Substitution: Formation of 6-azido-2,3-dihydro-1H-indene-5-carboxylic acid.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology and Medicine: This compound is investigated for its potential biological activities. Derivatives of indene carboxylic acids have shown promise in pharmacological studies, including anti-inflammatory and anticancer properties.
Industry: In materials science, the compound can be used in the development of novel polymers and materials with specific electronic properties. Its structural framework is beneficial for creating materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
- 6-Bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- 2,3-Dihydro-1H-indene-5-carboxylic acid
Comparison: Compared to its analogs, 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The bromine atom also imparts distinct electronic properties, making it valuable in various synthetic and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2060052-04-0 |
---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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